delta-12-Prostaglandin J2

描述

Delta-12-Prostaglandin J2 is a naturally occurring prostaglandin derived from prostaglandin D2. It is known for its anti-inflammatory properties and its role as a ligand for peroxisome proliferator-activated receptor gamma. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and metabolic disorders .

准备方法

Delta-12-Prostaglandin J2 can be synthesized through the dehydration of prostaglandin D2. The synthetic route involves the formation of a cyclopentenone ring, which is a characteristic feature of this compound. The reaction conditions typically include the use of dehydrating agents and controlled temperature settings to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

化学反应分析

Delta-12-Prostaglandin J2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield reduced forms of the compound .

科学研究应用

Immunological Applications

Eosinophil Recruitment

Delta-12-PGJ2 has been identified as a potent chemoattractant for eosinophils, which are crucial in allergic responses and asthma. Research indicates that delta-12-PGJ2 enhances eosinophil migration towards eotaxin, a key chemokine involved in eosinophil recruitment during inflammation. The study demonstrated that delta-12-PGJ2 not only effectively induces respiratory burst in human eosinophils but also facilitates their mobilization from the bone marrow, suggesting its potential role in managing allergic inflammation .

Immunomodulation in Pregnancy

Recent studies have highlighted the immunomodulatory effects of 15-deoxy-delta-12,14-prostaglandin J2 (15d-PGJ2), a derivative of delta-12-PGJ2, in preventing preterm labor. It has been shown to inhibit the activation of NF-κB and AP-1 transcription factors, which are implicated in inflammatory responses during labor. In murine models, 15d-PGJ2 delayed lipopolysaccharide (LPS)-induced preterm labor and improved neonatal survival rates, indicating its therapeutic potential in obstetrics .

Oncology Applications

Anti-Cancer Properties

Delta-12-PGJ2 exhibits significant anti-cancer properties through its action as a ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ). This interaction leads to apoptosis in various cancer cell lines. For instance, it has been found to enhance the efficacy of doxorubicin, an anthracycline antibiotic used in cancer therapy, by overcoming chemoresistance in renal cell carcinoma models . Additionally, delta-12-PGJ2 promotes the synthesis of heat shock proteins (HSPs), which play a protective role against cellular stress and may contribute to its anti-tumor effects .

Mechanisms of Action

The mechanisms through which delta-12-PGJ2 exerts its anti-cancer effects include modulation of cell cycle progression and induction of apoptosis. In neuroblastoma cell lines, delta-12-PGJ2 was shown to induce G1 phase arrest and promote the expression of HSP72 while suppressing oncogenic factors like N-myc . Furthermore, its role as an endogenous PPAR-γ agonist allows it to exert anti-inflammatory and anti-fibrotic effects that can be beneficial in tumor microenvironments .

Cellular Mechanisms and Pathways

Delta-12-PGJ2 acts on various intracellular signaling pathways that are critical for cellular function:

- PPAR-γ Activation : As a natural ligand for PPAR-γ, delta-12-PGJ2 regulates gene expression involved in lipid metabolism, inflammation, and cell proliferation.

- NF-κB Pathway Inhibition : It inhibits NF-κB activation, which is crucial in controlling inflammatory responses and has implications for diseases characterized by chronic inflammation.

Summary Table of Applications

作用机制

The mechanism of action of delta-12-Prostaglandin J2 involves its interaction with molecular targets such as peroxisome proliferator-activated receptor gamma. By binding to this receptor, it modulates the expression of genes involved in inflammation, cell proliferation, and metabolism. It also affects other signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells and activator protein 1 pathways, leading to its anti-inflammatory and anti-cancer effects .

相似化合物的比较

Delta-12-Prostaglandin J2 is unique among prostaglandins due to its cyclopentenone ring structure and its ability to act as a ligand for peroxisome proliferator-activated receptor gamma. Similar compounds include prostaglandin D2, which is its precursor, and 15-deoxy-delta-12,14-prostaglandin J2, which shares similar anti-inflammatory properties but differs in its specific molecular interactions and effects . The uniqueness of this compound lies in its specific reactivity and its potential therapeutic applications in a wide range of diseases.

生物活性

Delta-12-Prostaglandin J2 (d12-PGJ2) is a significant metabolite of Prostaglandin D2 (PGD2), known for its diverse biological activities. As a member of the J series of prostaglandins, d12-PGJ2 exhibits various physiological effects, including roles in inflammation, immune response, and bone metabolism. This article explores the biological activity of d12-PGJ2, highlighting its mechanisms of action, effects on different cell types, and potential therapeutic applications.

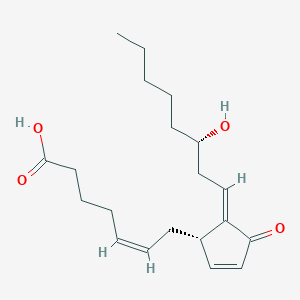

- Chemical Formula : C20H30O4

- Molecular Weight : 334.46 g/mol

- Structure : Contains a cyclopentenone ring that contributes to its electrophilic nature and biological reactivity .

d12-PGJ2 exerts its effects primarily through two mechanisms:

- PPAR-γ Activation : d12-PGJ2 is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), influencing gene expression related to inflammation and metabolism .

- Covalent Modification of Proteins : The reactive α,β-unsaturated carbonyl group in d12-PGJ2 allows it to covalently modify cellular proteins, impacting various signaling pathways, notably the NF-κB pathway .

1. Anti-inflammatory Effects

d12-PGJ2 has been shown to possess potent anti-inflammatory properties:

- Inhibition of NF-κB : It suppresses NF-κB activation in endothelial cells, thereby reducing the expression of adhesion molecules and chemokines that promote monocyte adhesion and migration .

- Modulation of Cytokines : Studies indicate that d12-PGJ2 can downregulate pro-inflammatory cytokines such as TNF-α and COX-2 .

2. Osteogenic Effects

d12-PGJ2 plays a crucial role in bone metabolism:

- Stimulation of Osteoblast Activity : It enhances alkaline phosphatase activity and promotes calcification in human osteoblastic cells, comparable to the effects of 1α,25-dihydroxyvitamin D .

- Collagen Synthesis : d12-PGJ2 increases type I collagen synthesis in osteoblasts, essential for bone formation and mineralization .

3. Eosinophil Recruitment

Research has demonstrated that d12-PGJ2 acts as a potent chemoattractant for eosinophils:

- Induction of Respiratory Burst : It effectively induces respiratory burst activity in human eosinophils, facilitating their migration to sites of allergic inflammation .

- Enhanced Chemotactic Response : Pretreatment with d12-PGJ2 significantly enhances eosinophil responses to other chemotactic signals like eotaxin .

Research Findings and Case Studies

Potential Therapeutic Applications

Given its diverse biological activities, d12-PGJ2 has potential therapeutic implications:

- Anti-inflammatory Treatments : Its ability to modulate inflammatory pathways makes it a candidate for treating chronic inflammatory diseases.

- Bone Health : Its stimulatory effects on osteoblasts suggest possible applications in osteoporosis and other bone-related disorders.

- Allergic Conditions : By recruiting eosinophils, it may play a role in managing allergic diseases.

属性

IUPAC Name |

(Z)-7-[(1S,5E)-5-[(3S)-3-hydroxyoctylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-10-17(21)13-14-18-16(12-15-19(18)22)9-7-4-5-8-11-20(23)24/h4,7,12,14-17,21H,2-3,5-6,8-11,13H2,1H3,(H,23,24)/b7-4-,18-14+/t16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXFWOHFPFBNEJ-GJGHEGAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC=C1C(C=CC1=O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C/C=C/1\[C@H](C=CC1=O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901319130 | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

87893-54-7, 102839-03-2 | |

| Record name | Δ12-PGJ2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87893-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Deoxy-9,10-didehydro-12,13-didehydro-13,14-dihydroprostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087893547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Deoxy-delta-9,12-prostaglandin D2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102839032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Δ12-PGJ2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901319130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Delta-12-Prostaglandin J2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004238 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。